1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is a complex organic compound with the molecular formula C19H24N4S2. It is a thiourea derivative, characterized by the presence of a thiourea group (NH-C=S-NH) attached to a phenyl group and a pentyl chain with a phenylcarbamothioylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea typically involves the reaction of phenyl isothiocyanate with an appropriate amine. One common method is the condensation of phenyl isothiocyanate with 5-aminopentylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic or biological activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or metal cofactors .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-thiourea: A simpler thiourea derivative with similar chemical properties.
N-Phenylthiourea: Another related compound with a phenyl group attached to the thiourea moiety.
1-(Acyl/aroyl)-3-(substituted)thioureas: A class of compounds with diverse biological activities and coordination chemistry applications.
Uniqueness
1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea is unique due to its specific structural features, including the pentyl chain and phenylcarbamothioylamino substituent.
Properties
CAS No. |
52420-80-1 |
---|---|
Molecular Formula |
C19H24N4S2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea |
InChI |
InChI=1S/C19H24N4S2/c24-18(22-16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(25)23-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
NWDCVSVUPSSRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCCCNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.